2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine
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Overview
Description
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine is a chemical compound with the molecular formula C6H13N5 and a molecular weight of 155.21 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves several steps. One common method includes the reaction of 2-methylbutan-1-amine with sodium azide and triethyl orthoformate in glacial acetic acid . This reaction typically requires reflux conditions to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with other functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reference substance for drug impurities and reagents.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in hydrogen bonding and other interactions with biological molecules, which can influence its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-1-(1H-tetrazol-5-yl)butan-1-amine can be compared with other similar compounds, such as:
1-Methyl-5-aminotetrazole: This compound has a similar tetrazole ring structure but differs in the alkyl substituent.
3-Methyl-1-(1H-tetrazol-5-yl)-1-butanamine: Another similar compound with a different alkyl chain length.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C6H13N5 |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-methyl-1-(2H-tetrazol-5-yl)butan-1-amine |
InChI |
InChI=1S/C6H13N5/c1-3-4(2)5(7)6-8-10-11-9-6/h4-5H,3,7H2,1-2H3,(H,8,9,10,11) |
InChI Key |
MBPGSKUSSWDBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NNN=N1)N |
Origin of Product |
United States |
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